molecular formula C18H14ClNO B13801533 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- CAS No. 53491-38-6

6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl-

Cat. No.: B13801533
CAS No.: 53491-38-6
M. Wt: 295.8 g/mol
InChI Key: CJEXWALOMHVSEM-UHFFFAOYSA-N
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Description

6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of pyrroloquinoline derivatives with chlorinated reagents in the presence of a base such as sodium acetate . The reaction is usually carried out in an acetic acid medium at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, in its role as an anticoagulant, the compound inhibits coagulation factors such as Xa and XIa, thereby preventing blood clot formation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro and methyl groups in 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- enhances its biological activity and specificity compared to its analogs. These substitutions can significantly affect the compound’s pharmacokinetics and pharmacodynamics, making it a unique and valuable molecule for research and development .

Properties

CAS No.

53491-38-6

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-9-one

InChI

InChI=1S/C18H14ClNO/c1-11-17(12-5-3-2-4-6-12)15-10-13(19)9-14-16(21)7-8-20(11)18(14)15/h2-6,9-10H,7-8H2,1H3

InChI Key

CJEXWALOMHVSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3N1CCC(=O)C3=CC(=C2)Cl)C4=CC=CC=C4

Origin of Product

United States

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